

Spectroscopic Profile of (R)-(-)-1-Cbz-3-pyrrolidinol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-1-Cbz-3-pyrrolidinol

Cat. No.: B024777

[Get Quote](#)

Introduction: **(R)-(-)-1-Cbz-3-pyrrolidinol**, also known as (R)-1-(Benzylloxycarbonyl)-3-pyrrolidinol, is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its rigid pyrrolidine scaffold and defined stereochemistry make it a crucial intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its spectroscopic characteristics, detailed experimental protocols for analysis, and a generalized workflow for spectroscopic characterization.

Note on Data Availability: Despite being a commercially available compound (CAS No. 100858-33-1), a complete set of experimentally-derived and published spectroscopic data for **(R)-(-)-1-Cbz-3-pyrrolidinol** is not readily accessible in common scientific literature and spectral databases. Therefore, the quantitative data presented in the following tables are predicted based on the known chemical structure and typical values for the constituent functional groups. These predictions are intended to serve as a reference for researchers in identifying and characterizing this molecule.

Physicochemical Properties:

- Molecular Formula: C₁₂H₁₅NO₃ [1]
- Molecular Weight: 221.25 g/mol [1]
- Appearance: White to brown crystal or powder [2]

- Melting Point: 74-79 °C[1][2]

Predicted Spectroscopic Data

The following sections provide the expected spectroscopic data for **(R)-(-)-1-Cbz-3-pyrrolidinol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃)

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.35	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~ 5.15	Singlet	2H	Benzylidic protons (-CH ₂ -Ph)
~ 4.50	Multiplet	1H	-CH-OH proton on pyrrolidine ring
~ 3.40 - 3.80	Multiplet	4H	Pyrrolidine ring protons (-CH ₂ -N-CH ₂ -)
~ 2.00 - 2.20	Multiplet	2H	Pyrrolidine ring protons (-CH ₂ -)
~ 1.90 (variable)	Broad Singlet	1H	Hydroxyl proton (-OH)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ 155.0	Carbonyl carbon (N-C=O)
~ 136.5	Quaternary aromatic carbon (C-CH ₂)
~ 128.5	Aromatic carbons (ortho/para-C)
~ 128.0	Aromatic carbons (meta-C)
~ 69.0	Pyrrolidine carbon (-CH-OH)
~ 67.0	Benzyllic carbon (-CH ₂ -Ph)
~ 55.0 / 46.0	Pyrrolidine carbons adjacent to N (-CH ₂ -N)
~ 35.0	Pyrrolidine carbon (-CH ₂ -)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~ 3400	Strong, Broad	O-H Stretch	Alcohol
~ 3030	Medium	C-H Stretch	Aromatic
~ 2850 - 2960	Medium	C-H Stretch	Aliphatic (Pyrrolidine)
~ 1690 - 1710	Strong	C=O Stretch	Carbamate (Urethane)
~ 1450 - 1495	Medium	C=C Stretch	Aromatic Ring
~ 1230 - 1250	Strong	C-O Stretch	Carbamate/Alcohol
~ 1100 - 1150	Strong	C-N Stretch	Amine

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z Value	Ion Type	Predicted Fragmentation
221	$[M]^+$	Molecular Ion
203	$[M - H_2O]^+$	Loss of water from the hydroxyl group
178	$[M - C_3H_5O]^+$	Cleavage of the pyrrolidine ring
130	$[M - C_6H_5CH_2]^+$	Loss of the benzyl group
91	$[C_7H_7]^+$	Tropylium ion (from benzyl group)

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data described above.

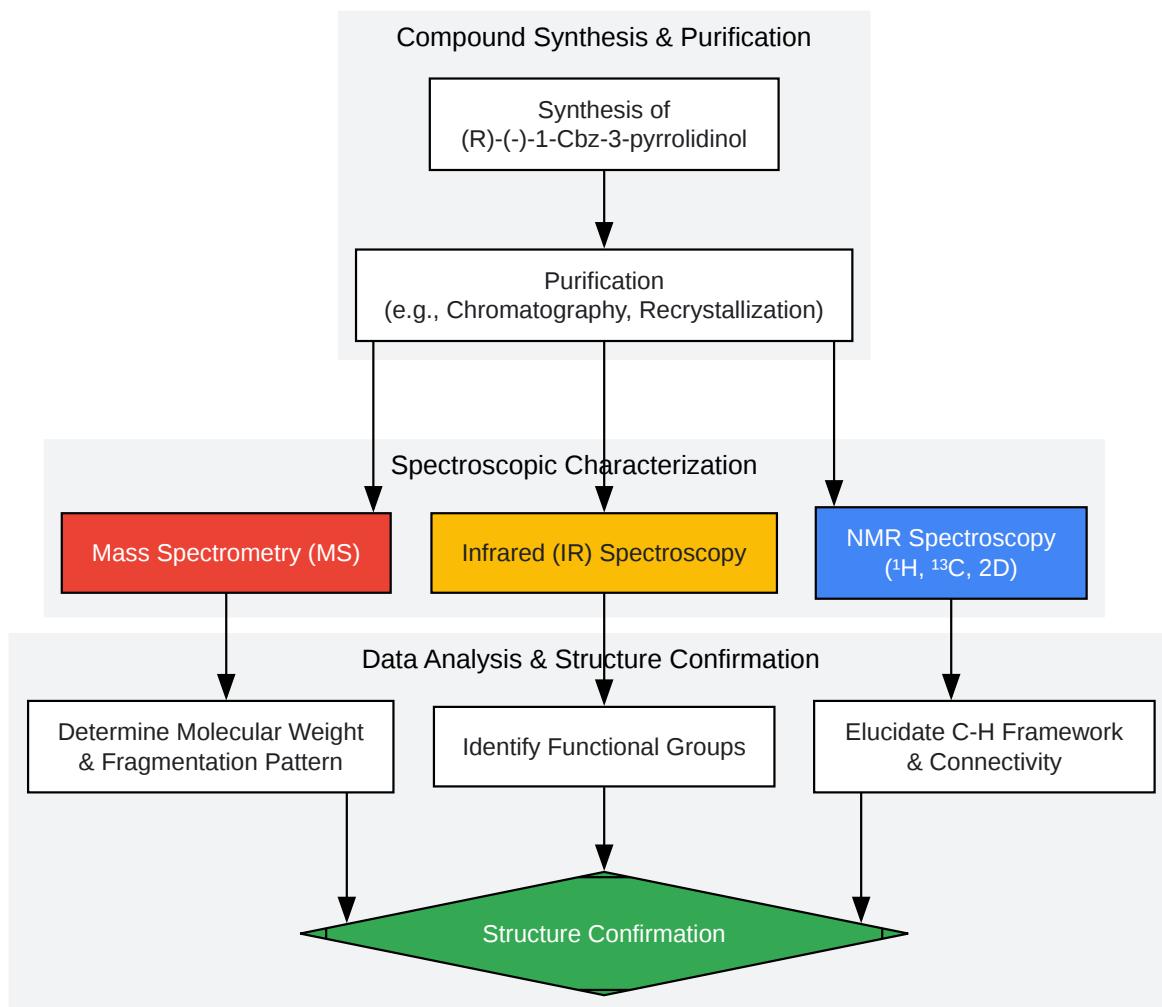
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(R)-(-)-1-Cbz-3-pyrrolidinol** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$). The solvent should be chosen based on sample solubility and to avoid signal overlap with protons of interest.
- Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.
- Data Acquisition:
 - Acquire 1H NMR spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters include a 30-45° pulse angle and a sufficient relaxation delay (typically 1-5 seconds) to ensure quantitative integration.
 - Acquire ^{13}C NMR spectra using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom.
- Data Processing:

- Process the raw data (Free Induction Decay) using a Fourier transform.
- Reference the spectra to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Perform phase and baseline corrections to ensure accurate signal integration and interpretation.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film):
 - Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent like dichloromethane or acetone.
 - Drop the resulting solution onto a salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of an FTIR spectrometer.
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm^{-1} .
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.


Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with the ionization method, such as methanol or acetonitrile for Electrospray Ionization (ESI).

- Ensure the sample is fully dissolved and free of salts or non-volatile buffers.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion using a syringe pump or through an LC system.
 - Acquire the mass spectrum in positive ion mode to observe the molecular ion $[M+H]^+$ or other adducts.
 - To obtain fragmentation data, perform a tandem MS (MS/MS) experiment where the molecular ion is isolated and fragmented.
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions, which helps in confirming the molecular weight and elucidating the structure.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or known chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. (R)-1-CBZ-3-PYRROLIDINOL price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of (R)-(-)-1-Cbz-3-pyrrolidinol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b024777#r-1-cbz-3-pyrrolidinol-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com